molecular formula C5H11ClN2O2 B14224264 N-Chloro-N'-methyl-N-propoxyurea CAS No. 502448-01-3

N-Chloro-N'-methyl-N-propoxyurea

Cat. No.: B14224264
CAS No.: 502448-01-3
M. Wt: 166.60 g/mol
InChI Key: ILHHOUBAESGKJZ-UHFFFAOYSA-N
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Description

N-Chloro-N'-methyl-N-propoxyurea is a substituted urea derivative characterized by the presence of an N–Cl bond, a methyl group (N'-methyl), and a propoxy substituent. This compound belongs to the N-halamine family, known for their labile halogen bonds (e.g., N–Cl) that confer reactivity, particularly in applications such as antimicrobial agents, pesticides, or intermediates in organic synthesis . The N–Cl bond in such compounds is thermally and photolytically unstable, enabling controlled release of chlorine under specific conditions. However, detailed structural or functional data on this compound are scarce in publicly accessible literature, necessitating inferences from analogous N-chloro compounds.

Properties

CAS No.

502448-01-3

Molecular Formula

C5H11ClN2O2

Molecular Weight

166.60 g/mol

IUPAC Name

1-chloro-3-methyl-1-propoxyurea

InChI

InChI=1S/C5H11ClN2O2/c1-3-4-10-8(6)5(9)7-2/h3-4H2,1-2H3,(H,7,9)

InChI Key

ILHHOUBAESGKJZ-UHFFFAOYSA-N

Canonical SMILES

CCCON(C(=O)NC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Chloro-N’-methyl-N-propoxyurea can be synthesized through a multi-step process. One common method involves the reaction of N-methyl-N-propoxyurea with chlorine gas. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity of chlorine .

Industrial Production Methods

Industrial production of N-Chloro-N’-methyl-N-propoxyurea may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the safe and efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

N-Chloro-N’-methyl-N-propoxyurea undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Chloro-N’-methyl-N-propoxyurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Chloro-N’-methyl-N-propoxyurea involves the release of chlorine atoms, which can react with various biological molecules. The chlorine atoms can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the disruption of cellular processes. This mechanism is similar to that of other chlorinated compounds used as disinfectants and biocides .

Comparison with Similar Compounds

Structural and Bonding Characteristics

The N–Cl bond length and stability are critical for reactivity. For example:

  • N-Chloro-N'-(p-fluorophenyl)-benzamidine (NCLBA) : Exhibits an exceptionally long N–Cl bond (1.75 Å), approaching homolytic dissociation limits due to minimal electron sharing. This bond is highly sensitive to thermal and photolytic degradation .
  • N-Chloro-2-chloroacetamide derivatives : Shorter N–Cl bonds (~1.65 Å) and higher thermal stability, attributed to electron-withdrawing substituents stabilizing the bond .
  • N-Chloro-N,N-dialkylamines : Synthesized via continuous flow reactors, these compounds exhibit moderate N–Cl bond stability but require careful temperature control to prevent decomposition during synthesis .

Table 1: Comparative Bond Properties

Compound N–Cl Bond Length (Å) Stability Under RT Key Substituent Effects
N-Chloro-N'-methyl-N-propoxyurea* Not reported Likely low Propoxy group may increase steric hindrance, reducing reactivity.
NCLBA 1.75 Low (degradates at 17.5 K) Fluorophenyl group enhances bond lability.
N-Chloro-2-chloroacetamide ~1.65 Moderate Electron-withdrawing Cl stabilizes bond.
N-Chloro-N,N-dimethylamine ~1.70 Low Alkyl groups increase steric protection.

*Inferred properties based on structural analogs.

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